2,6-Diazaspiro[4.5]decan-1-one hydrochloride
Overview
Description
2,6-Diazaspiro[4.5]decan-1-one hydrochloride is a versatile small molecule scaffold with the empirical formula C8H15ClN2O and a molecular weight of 190.67 g/mol . This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure, making it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death . Inhibition of RIPK1 kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1, exhibiting significant inhibitory activity . It acts as a potent RIPK1 inhibitor, with an IC50 value of 92 nM . This interaction results in the inhibition of RIPK1’s kinase activity, thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a key driver in various inflammatory diseases . By inhibiting RIPK1, the compound prevents the activation of this pathway, potentially offering therapeutic benefits in conditions driven by necroptosis .
Result of Action
The result of the compound’s action is a significant anti-necroptotic effect. Specifically, it has been shown to exhibit a strong anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could potentially be used to treat diseases driven by necroptosis.
Biochemical Analysis
Biochemical Properties
2,6-Diazaspiro[4.5]decan-1-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with receptor-interacting protein kinase 1 (RIPK1), where it acts as an inhibitor . This inhibition of RIPK1 is crucial in blocking the activation of the necroptosis pathway, a form of programmed cell death. Additionally, this compound has shown interactions with tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), where it acts as a dual inhibitor . These interactions are essential for modulating inflammatory responses and immune signaling pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In U937 cells, a model for studying necroptosis, this compound has demonstrated significant anti-necroptotic effects . By inhibiting RIPK1, this compound prevents the progression of necroptosis, thereby protecting cells from programmed lytic cell death. Furthermore, its inhibition of TYK2 and JAK1 influences cell signaling pathways, leading to reduced inflammatory responses and modulation of gene expression related to immune function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of RIPK1, it binds to the kinase domain of RIPK1, preventing its activation and subsequent signaling events that lead to necroptosis . Similarly, its dual inhibition of TYK2 and JAK1 involves binding to the active sites of these kinases, blocking their catalytic activity and downstream signaling pathways . These interactions result in the modulation of gene expression and inhibition of inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on RIPK1 and TYK2/JAK1 are sustained, leading to prolonged protection against necroptosis and inflammation . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and TYK2/JAK1, leading to reduced necroptosis and inflammation . At higher doses, potential toxic or adverse effects may be observed, including off-target interactions and disruption of normal cellular functions . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily through its interactions with enzymes such as RIPK1, TYK2, and JAK1 . These interactions influence metabolic flux and metabolite levels, particularly in pathways related to inflammation and cell death. The compound’s inhibition of these enzymes modulates the production of inflammatory cytokines and other signaling molecules, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on RIPK1, TYK2, and JAK1 . The compound’s distribution is crucial for its therapeutic efficacy, as it ensures adequate concentrations at the sites of action.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. Within the cytoplasm, it interacts with RIPK1 to inhibit necroptosis, while in the nucleus, it modulates gene expression by inhibiting TYK2 and JAK1 . The precise subcellular localization is essential for its function and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate, which is then converted to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure high yield and purity. These processes may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the spirocyclic core .
Scientific Research Applications
2,6-Diazaspiro[4.5]decan-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 2,8-Diazaspiro[4.5]decan-1-one hydrochloride
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
Uniqueness
2,6-Diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly valuable in the design of selective inhibitors and catalysts, as it can interact with molecular targets in ways that similar compounds cannot .
Properties
IUPAC Name |
2,6-diazaspiro[4.5]decan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-8(4-6-9-7)3-1-2-5-10-8;/h10H,1-6H2,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZBZZSTALEZDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCNC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-81-0 | |
Record name | 2,6-diazaspiro[4.5]decan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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